Yonkenafil hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

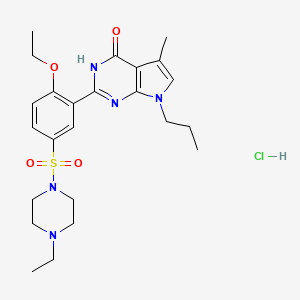

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H34ClN5O4S |

|---|---|

Molecular Weight |

524.1 g/mol |

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride |

InChI |

InChI=1S/C24H33N5O4S.ClH/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29;/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30);1H |

InChI Key |

CDCLCASCGRHUNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

"Yonkenafil hydrochloride" chemical structure and properties

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Yonkenafil hydrochloride, a novel phosphodiesterase 5 (PDE5) inhibitor. It covers the compound's chemical structure, physicochemical properties, mechanism of action, and its influence on key signaling pathways.

Chemical Structure and Properties

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its chemical and physical properties are summarized below.

Chemical Structure:

While a publicly available 2D structure image is limited, the structure of this compound can be represented by its SMILES notation: CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl

Physicochemical Properties:

A comprehensive table of this compound's physicochemical properties is provided below.

| Property | Value | Source |

| Chemical Formula | C24H34ClN5O4S | [1] |

| Molecular Weight | 524.08 g/mol | [1] |

| CAS Number | 804519-64-0 | [1] |

| Solubility | DMSO: 100 mg/mL (190.81 mM) | [1] |

| Storage | 4°C, sealed, away from moisture and light | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects primarily through the inhibition of PDE5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to the activation of downstream signaling pathways that play crucial roles in vasodilation and neuronal function.[2][3][4]

The primary signaling pathway influenced by this compound is the nitric oxide (NO)/cGMP pathway. In response to stimuli, nitric oxide synthase (NOS) produces NO, which in turn activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), leading to various physiological responses, including smooth muscle relaxation.[2][3][4]

The following diagram illustrates the core NO/cGMP signaling pathway and the point of intervention by this compound.

References

- 1. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Yonkenafil Hydrochloride (CAS: 804519-64-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yonkenafil hydrochloride (CAS: 804519-64-0), also known as Tunodafil, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Initially investigated for the treatment of erectile dysfunction, emerging preclinical evidence highlights its significant neuroprotective and neurorestorative properties, suggesting potential therapeutic applications in ischemic stroke and neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and experimental data related to this compound. Detailed experimental protocols for its synthesis and in vivo evaluation, along with visualizations of its signaling pathways, are presented to support further research and development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Yonkenafil. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 804519-64-0 | [Generic] |

| Molecular Formula | C₂₄H₃₄ClN₅O₄S | [Generic] |

| Molecular Weight | 524.08 g/mol | [Generic] |

| Appearance | Off-white to light yellow solid | [Generic] |

| Solubility | Soluble in DMSO | [Generic] |

| Purity | >99% (Commercially available) | [Generic] |

Mechanism of Action

This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] Its inhibitory action on PDE5 leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This signaling cascade is central to its therapeutic effects.

The in vitro inhibitory activity of Yonkenafil against PDE5 is potent, with a reported IC50 of 2.01 nM .[2]

Vasodilation and Erectile Function

In the corpus cavernosum of the penis, nitric oxide (NO) released from nerve endings and endothelial cells activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and smooth muscle relaxation. This relaxation allows for increased blood flow, resulting in an erection. By inhibiting cGMP degradation, Yonkenafil enhances the pro-erectile effects of NO.

Neuroprotection in Ischemic Stroke

Preclinical studies suggest that the neuroprotective effects of Yonkenafil in ischemic stroke are multifactorial and mediated through the NO/cGMP pathway. The proposed mechanisms include:

-

Modulation of the cGMP-dependent Nogo-R axis: Yonkenafil has been shown to modulate the expression of proteins in the Nogo-66 receptor (Nogo-R) pathway in a cGMP-dependent manner.[1] Nogo-A, a myelin-associated protein, inhibits axonal growth and regeneration after injury by binding to the Nogo-R. By modulating this pathway, Yonkenafil may promote neuronal repair and plasticity.

-

Upregulation of Neurotrophic Factors: Yonkenafil treatment has been associated with increased expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), along with their respective receptors, TrkB and TrkA.[1] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity.

-

Anti-apoptotic Effects: The compound has been observed to reduce ischemic cell apoptosis.[1]

-

Synaptic Protection: Yonkenafil helps protect the structure of synapses and increases the expression of synaptophysin, a marker of synaptic density.[1]

Pharmacokinetic Profile

A clinical study in healthy Chinese male volunteers has provided key pharmacokinetic data for this compound.

Single Ascending Dose (SAD) Study

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·h/mL) | t₁/₂ (hr) |

| 25 mg | 105.6 ± 35.2 | 1.0 (0.5-2.0) | 389.7 ± 112.5 | 4.5 ± 1.1 |

| 50 mg | 210.3 ± 78.9 | 1.0 (0.5-3.0) | 895.4 ± 245.1 | 5.2 ± 1.3 |

| 100 mg | 435.8 ± 155.7 | 1.5 (0.5-4.0) | 2105.6 ± 678.3 | 5.8 ± 1.5 |

| 150 mg | 654.2 ± 210.4 | 1.5 (1.0-4.0) | 3546.8 ± 987.2 | 6.1 ± 1.4 |

| 200 mg | 876.5 ± 289.1 | 2.0 (1.0-4.0) | 5123.4 ± 1567.8 | 6.5 ± 1.7 |

| Data are presented as mean ± SD, except for Tmax which is median (range). |

Multiple Ascending Dose (MAD) Study (Once daily for 7 days)

| Dose | Cmax,ss (ng/mL) | AUCss (ng·h/mL) | Accumulation Ratio (AUC) |

| 50 mg | 252.4 ± 89.1 | 1164.0 ± 312.8 | 1.3 |

| 100 mg | 522.9 ± 187.3 | 2737.3 ± 881.8 | 1.3 |

| 150 mg | 824.5 ± 254.6 | 4825.7 ± 1332.5 | 1.4 |

| Data are presented as mean ± SD. |

Food Effect Study (50 mg single dose)

| Condition | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·h/mL) |

| Fasted | 210.3 ± 78.9 | 1.0 (0.5-3.0) | 895.4 ± 245.1 |

| Fed | 145.7 ± 55.4 | 2.5 (1.0-4.0) | 850.1 ± 233.6 |

| Data are presented as mean ± SD, except for Tmax which is median (range). |

Summary of Pharmacokinetic Findings:

-

Yonkenafil is rapidly absorbed after oral administration.

-

Food intake delays the time to reach maximum concentration and reduces the peak concentration, but does not significantly affect the overall exposure (AUC).

-

There is no significant accumulation of the drug after multiple once-daily doses.

-

Less than 1% of the administered dose is excreted unchanged in the urine.

Preclinical Efficacy in Ischemic Stroke

A key preclinical study investigated the neuroprotective effects of Yonkenafil in a rat model of middle cerebral artery occlusion (MCAO).

Effect on Infarct Volume and Neurological Deficit

| Treatment Group | Dose (mg/kg, i.p.) | Infarct Volume (% of hemisphere) | Neurological Deficit Score (0-4) |

| Sham | - | 0 | 0 |

| Vehicle (MCAO) | - | 35.2 ± 4.5 | 3.2 ± 0.4 |

| Yonkenafil | 4 | 28.1 ± 3.9 | 2.5 ± 0.5 |

| Yonkenafil | 8 | 21.5 ± 3.1 | 1.8 ± 0.6 |

| Yonkenafil | 16 | 15.8 ± 2.8 | 1.2 ± 0.4 |

| *Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. |

Summary of Neuroprotective Findings:

-

Yonkenafil administration significantly and dose-dependently reduced the infarct volume in rats subjected to MCAO.

-

A corresponding dose-dependent improvement in neurological function was observed.

-

The therapeutic window for Yonkenafil was at least 4 hours post-stroke onset in this model.

Experimental Protocols

Synthesis of this compound

The synthesis of Yonkenafil can be achieved through a multi-step process as outlined in the patent literature (CN100489390C). The following is a representative synthetic scheme:

A detailed, step-by-step protocol derived from the patent would be presented here, including reactants, reagents, reaction conditions, and purification methods for each step.

Note: The detailed synthesis protocol is proprietary information contained within the patent and is summarized here for informational purposes. Researchers should consult the original patent for a complete description.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

The following protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of Yonkenafil.

Animals: Male Sprague-Dawley rats (250-300 g).

Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Close the incision and allow the animal to recover.

-

Administer this compound or vehicle at the specified doses and time points (e.g., intraperitoneally at 2 hours post-MCAO).

-

Assess neurological deficits at 24 hours and/or 7 days post-MCAO using a standardized scoring system.

-

At the end of the experiment, euthanize the animals and perfuse the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

Conclusion and Future Directions

This compound is a promising PDE5 inhibitor with a well-characterized pharmacokinetic profile and demonstrated efficacy in preclinical models of erectile dysfunction and ischemic stroke. Its multifaceted mechanism of action, involving vasodilation, neuroprotection, and promotion of neuroplasticity, makes it a compelling candidate for further investigation in neurological disorders.

Future research should focus on:

-

Elucidating the precise molecular interactions of Yonkenafil within the cGMP-dependent Nogo-R signaling pathway.

-

Conducting long-term efficacy and safety studies in relevant animal models of stroke and neurodegenerative diseases.

-

Exploring the potential of Yonkenafil in combination therapies.

-

Initiating well-designed clinical trials to evaluate its therapeutic potential in human populations with neurological conditions.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical applications of this compound.

References

Unveiling Yonkenafil Hydrochloride: A Novel Phosphodiesterase Type 5 Inhibitor

An In-depth Overview for Researchers and Drug Development Professionals

Introduction

Yonkenafil hydrochloride is an emerging small-molecule inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of cyclic guanosine monophosphate (cGMP) levels in various tissues. Developed through the collaborative efforts of researchers, including those affiliated with Shenyang Pharmaceutical University and Zhuhai Oxforston PharmTech Co. Ltd., Yonkenafil has garnered significant interest for its potential therapeutic applications in a range of disorders, from erectile dysfunction and pulmonary arterial hypertension to neurological conditions.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical findings related to this compound.

Discovery and History

While the precise timeline and lead scientists behind the initial synthesis of this compound are not extensively detailed in publicly available literature, its novelty as a PDE5 inhibitor was highlighted in research beginning in the mid-2010s. A key patent application from 2016 describes a polymorphic substance of this compound and its preparation, indicating active development during this period. Research publications associated with Shenyang Pharmaceutical University and Zhuhai Oxforston PharmTech Co. Ltd. have been instrumental in elucidating its pharmacological properties, suggesting these institutions are central to its development.

Mechanism of Action

Similar to other drugs in its class, this compound exerts its therapeutic effects by selectively inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cGMP, a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation. By inhibiting PDE5, Yonkenafil leads to an accumulation of cGMP in the corpus cavernosum of the penis and the pulmonary vasculature. This increased cGMP concentration facilitates smooth muscle relaxation, leading to enhanced blood flow. This mechanism is the foundation for its application in erectile dysfunction and pulmonary arterial hypertension.

Furthermore, the NO/cGMP signaling pathway is integral to synaptic plasticity and neuronal survival. By modulating this pathway, Yonkenafil has shown promise in preclinical models of neuroprotection and cognitive enhancement.[3]

Figure 1: Mechanism of action of this compound.

Preclinical and Clinical Data

Pharmacokinetics in Humans

Phase I clinical trials conducted in healthy Chinese male volunteers have provided initial insights into the pharmacokinetic profile of this compound.

Table 1: Summary of Single Ascending Dose (SAD) Pharmacokinetic Parameters of Yonkenafil in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t1/2 (hr) |

|---|---|---|---|---|

| 25 mg | Data not available | Data not available | Data not available | Data not available |

| 50 mg | Data not available | Data not available | Data not available | Data not available |

| 100 mg | Data not available | 0.733 (median) | Data not available | Data not available |

| 150 mg | Data not available | Data not available | Data not available | Data not available |

| 200 mg | Data not available | Data not available | Data not available | Data not available |

Note: Specific Cmax, AUC, and t1/2 values for each dose group were not detailed in the provided search results. The Tmax for the 100 mg dose was reported.

A study comparing the pharmacokinetics in young and elderly subjects who received a single 100 mg oral dose revealed age-related differences. In the elderly group, the Cmax was 16.8% higher, and the AUC0-t and AUC0-∞ were 37.2% and 37.5% higher, respectively. The elimination half-life (t1/2) was also prolonged by 2.1 hours in the elderly.[1]

Multiple ascending dose (MAD) studies have also been conducted, though specific quantitative data from these trials were not available in the search results.

Preclinical Efficacy

Neuroprotection in Experimental Stroke: In a rat model of middle cerebral artery occlusion, Yonkenafil demonstrated significant neuroprotective effects. Treatment with Yonkenafil resulted in a marked reduction in infarct volume and brain edema. Furthermore, it led to an improvement in neurological function that was sustained for at least seven days. The proposed mechanism involves the potentiation of neuronal networks through a cGMP-dependent Nogo-R axis.

Cognitive Improvement in an Alzheimer's Disease Model: In APP/PS1 transgenic mice, a model for Alzheimer's disease, daily intraperitoneal administration of Yonkenafil (2, 6, or 18 mg/kg) for three months led to improved cognitive function. Specifically, treated mice showed enhanced working memory and learning abilities. Pathologically, Yonkenafil treatment was associated with a reduction in the area of β-amyloid plaques, inhibition of microglia and astrocyte over-activation, and increased neurogenesis in the dentate gyrus.[3]

Experimental Protocols

Neuroprotection in Acute Experimental Stroke

-

Animal Model: Male Sprague-Dawley rats were subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

-

Treatment: Yonkenafil was administered either intraperitoneally or intravenously, with treatment initiated 2 hours after the ischemic event.

-

Behavioral Assessment: Neurological function was evaluated on day 1 and day 7 post-reperfusion using standardized behavioral tests.

-

Histological Analysis: 24 hours post-stroke, brain tissues were collected for Nissl staining, Fluoro-Jade B staining (to assess neuronal degeneration), and electron microscopy to analyze infarct volume, edema, and synaptic structure.

-

Biochemical Analysis: Levels of proteins involved in the cGMP-dependent Nogo-66 receptor (Nogo-R) pathway, as well as markers for apoptosis and neurotrophic factors (BDNF/TrkB and NGF/TrkA), were measured at 24 hours.

Figure 2: Experimental workflow for neuroprotection studies.

Cognitive Function in an Alzheimer's Disease Mouse Model

-

Animal Model: Seven-month-old APP/PS1 transgenic mice were used.

-

Treatment: Yonkenafil was administered daily via intraperitoneal injection at doses of 2, 6, or 18 mg/kg for a duration of 3 months. A group treated with sildenafil (6 mg/kg, i.p.) was included for comparison.

-

Behavioral Assessments:

-

Nesting-building ability: To assess activities of daily living.

-

Y-maze task: To evaluate working memory.

-

Morris water maze (MWM) task: To assess spatial learning and memory.

-

-

Pathological Analysis:

-

Immunohistochemistry: To quantify the area of β-amyloid plaques and assess the activation state of microglia and astrocytes.

-

Neurogenesis Assessment: BrdU labeling in combination with NeuN and DCX staining was used to measure the proliferation of new neurons in the dentate gyrus.[3]

-

Conclusion

This compound is a promising novel PDE5 inhibitor with a potential therapeutic scope that extends beyond its primary indications for erectile dysfunction and pulmonary arterial hypertension. Preclinical studies have demonstrated its significant neuroprotective and cognitive-enhancing properties, suggesting its potential utility in treating neurodegenerative disorders. The favorable safety and tolerability profile observed in early clinical trials warrants further investigation into its efficacy in various patient populations. As research progresses, Yonkenafil may represent a valuable addition to the therapeutic armamentarium for a range of cGMP-mediated conditions.

References

Yonkenafil Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yonkenafil hydrochloride is a novel and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Emerging as a promising therapeutic agent, it is primarily under investigation for the treatment of erectile dysfunction (ED).[2] Beyond its initial indication, preclinical studies have revealed its potential in broader therapeutic areas, including the management of pulmonary arterial hypertension (PAH), and more recently, in the realm of neuroprotection and neurodegenerative diseases such as ischemic stroke and Alzheimer's disease.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, pharmacokinetic profile, and preclinical efficacy, with a detailed exploration of the experimental methodologies and key quantitative data.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle cells of the corpus cavernosum and the pulmonary vasculature. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in the nitric oxide (NO) signaling pathway.[3] By inhibiting PDE5, this compound leads to an accumulation of cGMP, resulting in prolonged smooth muscle relaxation, vasodilation, and increased blood flow.[2] This mechanism underlies its therapeutic efficacy in erectile dysfunction and pulmonary arterial hypertension.[2]

In the context of neurological disorders, the therapeutic potential of yonkenafil is also linked to the NO/cGMP signaling cascade. In the central nervous system, this pathway is integral to processes of synaptic plasticity, neurogenesis, and neuroprotection.[4][3][5] Preclinical studies suggest that by augmenting cGMP levels, yonkenafil can modulate key signaling pathways involved in neuronal survival and recovery following ischemic injury and in the pathological processes of Alzheimer's disease.[1]

Pharmacokinetics and Metabolism

A clinical study conducted in healthy Chinese male volunteers evaluated the safety, tolerability, and pharmacokinetics of this compound. The study involved single ascending doses (25, 50, 100, 150, and 200 mg), multiple doses (50, 100, and 150 mg once daily for 7 days), and an assessment of the effect of food on a single 50 mg dose.[6][7][8][9]

Yonkenafil was found to be rapidly absorbed after oral administration.[6][7][8][9] Food intake was observed to impede the efficiency of absorption, though it did not have a significant impact on the overall exposure to the drug (as measured by the area under the plasma concentration-time curve).[6][7][8][9] The drug showed good overall tolerability in the studied dose ranges.[6][7][8][9] There was no significant accumulation of the drug after seven consecutive days of dosing.[6][7][8][9] Less than 1% of the administered dose was excreted unchanged in the urine.[6][7][8][9] In vitro studies have indicated that yonkenafil is primarily metabolized by the cytochrome P450 enzyme CYP3A4/5.[7]

Table 1: Summary of Pharmacokinetic Parameters of this compound (Data to be populated from full-text article)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| 25 mg (single dose, fasted) | ||||

| 50 mg (single dose, fasted) | ||||

| 50 mg (single dose, fed) | ||||

| 100 mg (single dose, fasted) | ||||

| 150 mg (single dose, fasted) | ||||

| 200 mg (single dose, fasted) | ||||

| 50 mg (multiple dose) | ||||

| 100 mg (multiple dose) | ||||

| 150 mg (multiple dose) |

Preclinical Efficacy

Neuroprotection in Ischemic Stroke

A significant preclinical study investigated the neuroprotective effects of yonkenafil in a rat model of acute experimental stroke induced by middle cerebral artery occlusion (MCAO).[10] Treatment with yonkenafil was found to markedly inhibit infarction and edema, even when administration was delayed for up to 4 hours after the onset of stroke.[10] This protective effect was associated with improved neurological function and was sustained for at least 7 days.[10]

The study further elucidated that yonkenafil's neuroprotective mechanism involves the modulation of the cGMP-dependent Nogo-R signaling pathway.[10] It reduced ischemic cell apoptosis and neuronal loss while protecting synaptic structures.[10] Furthermore, yonkenafil treatment led to an increased expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF)/tropomyosin-related kinase B (TrkB) and nerve growth factor (NGF)/tropomyosin-related kinase A (TrkA).[1][10]

Table 2: Quantitative Effects of Yonkenafil in a Rat Model of Ischemic Stroke (Data to be populated from full-text article)

| Treatment Group | Infarct Volume Reduction (%) | Edema Reduction (%) | Neurological Score Improvement |

| Vehicle Control | |||

| Yonkenafil (low dose) | |||

| Yonkenafil (high dose) |

Therapeutic Potential in Alzheimer's Disease

The therapeutic potential of yonkenafil has also been explored in a transgenic mouse model of Alzheimer's disease (APP/PS1). Daily administration of yonkenafil for three months resulted in significant improvements in cognitive function, including working memory and spatial learning. Mechanistically, yonkenafil was shown to reduce the burden of amyloid-beta (Aβ) plaques, a hallmark pathology of Alzheimer's disease. It also inhibited the over-activation of microglia and astrocytes, suggesting an anti-neuroinflammatory effect. Furthermore, yonkenafil promoted neurogenesis in the dentate gyrus of the hippocampus.

Table 3: Quantitative Effects of Yonkenafil in an APP/PS1 Mouse Model of Alzheimer's Disease (Data to be populated from full-text article)

| Treatment Group | Aβ Plaque Area Reduction (%) | Microglia Activation (relative units) | Astrocyte Activation (relative units) | Neurogenesis (newborn neurons/mm²) |

| Wild-type Control | ||||

| APP/PS1 Vehicle | ||||

| APP/PS1 Yonkenafil (low dose) | ||||

| APP/PS1 Yonkenafil (high dose) |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used experimental paradigm to mimic ischemic stroke in rodents. The specific protocol employed in the yonkenafil study involved the following key steps:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at a physiological level throughout the surgical procedure.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

-

Drug Administration: Yonkenafil or vehicle is administered intraperitoneally or intravenously at specific time points before or after the induction of ischemia.

-

Outcome Measures:

-

Neurological Deficit Scoring: Behavioral tests are performed to assess motor and neurological function at various time points post-MCAO.

-

Infarct Volume and Edema Measurement: Brains are harvested, sectioned, and stained (e.g., with TTC) to quantify the volume of the ischemic lesion and the extent of brain edema.

-

Histological and Molecular Analysis: Brain tissue is processed for immunohistochemistry to assess neuronal death, apoptosis, and the expression of proteins in relevant signaling pathways.

-

References

- 1. Pharmacological mechanism and therapeutic efficacy of Icariside II in the treatment of acute ischemic stroke: a systematic review and network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-[2-Ethoxy-5-(4-ethyl-piperazine-1-sulfonyl)-phenyl]-5-methyl-7-propyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one 804519-64-0 HCl 804520-62-5 2HCl | 804518-63-6 [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. [PDF] Targeting the NO/cGMP/CREB Phosphorylation Signaling Pathway in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 5. Targeting NO/cGMP Signaling in the CNS for Neurodegeneration and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide/cGMP/CREB pathway and amyloid-beta crosstalk: From physiology to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nogo receptor blockade overcomes remyelination failure after white matter stroke and stimulates functional recovery in aged mice [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Profile of Yonkenafil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yonkenafil hydrochloride is a novel, potent, and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Primarily investigated for the treatment of erectile dysfunction (ED), emerging preclinical evidence suggests its potential therapeutic utility in other conditions, including pulmonary arterial hypertension (PAH) and ischemic stroke. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available preclinical and clinical data. The guide includes detailed experimental protocols for key assays and visual representations of its signaling pathway and experimental workflows to facilitate further research and development.

Mechanism of Action

This compound exerts its pharmacological effect through the selective inhibition of PDE5.[1] PDE5 is the predominant phosphodiesterase in the corpus cavernosum of the penis and the pulmonary vasculature, where it is responsible for the degradation of cGMP.[1] By inhibiting PDE5, this compound leads to an accumulation of cGMP, thereby enhancing the signaling cascade of nitric oxide (NO), a key mediator of vasodilation.

Role in Erectile Dysfunction

In the context of erectile dysfunction, sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in cGMP levels activates protein kinase G (PKG), leading to the phosphorylation of several downstream targets that ultimately results in a decrease in intracellular calcium concentrations and relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, leading to an erection. By preventing the degradation of cGMP by PDE5, this compound potentiates this signaling pathway, thereby improving erectile function.

Potential in Pulmonary Arterial Hypertension

In the pulmonary vasculature, the inhibition of PDE5 by this compound also leads to cGMP accumulation, resulting in the relaxation of pulmonary arterial smooth muscle cells. This vasodilation reduces pulmonary vascular resistance and pressure, suggesting a therapeutic potential for this compound in the management of pulmonary arterial hypertension.

Neuroprotective Effects

Preclinical studies in animal models of ischemic stroke have indicated that this compound may possess neuroprotective properties. The proposed mechanism involves the modulation of the cGMP-dependent Nogo-66 receptor (Nogo-R) pathway.[2] This modulation, along with an observed increase in the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), tropomyosin receptor kinase B (TrkB), nerve growth factor (NGF), and tropomyosin receptor kinase A (TrkA), suggests that this compound may promote neuronal survival and plasticity following an ischemic event.[2]

Pharmacological Data

Pharmacodynamics

In Vitro Potency

This compound has demonstrated potent inhibitory activity against the PDE5 enzyme. While specific IC50 data from a dedicated fluorescence polarization assay for Yonkenafil is not publicly available, a 90-day oral toxicity study in beagle dogs reported an IC50 value of 2.0 nM for Yonkenafil, indicating higher potency compared to sildenafil (IC50 = 4.5 nM) in the same study.

| Compound | IC50 (nM) |

| Yonkenafil | 2.0 |

| Sildenafil | 4.5 |

| Table 1: In Vitro PDE5 Inhibitory Potency |

Preclinical Efficacy

While specific quantitative data on the effects of this compound on intracavernosal pressure (ICP) in animal models of erectile dysfunction and on hemodynamic parameters in pulmonary hypertension models are not yet widely published, initial preclinical studies have shown promising results in improving vascular function and reducing symptoms in animal models.[1]

Further research is needed to quantify the in vivo efficacy of this compound in these models.

Nogo-R Pathway Modulation

In a rat model of middle cerebral artery occlusion, treatment with this compound was shown to modulate the expression of proteins in the Nogo-R pathway and increase the expression of synaptophysin, BDNF/TrkB, and NGF/TrkA.[2] Quantitative data from these experiments are needed to fully assess the magnitude of these effects.

Pharmacokinetics

Human Pharmacokinetics

Phase I clinical trials in healthy male volunteers have provided initial pharmacokinetic data for this compound.

| Parameter | Single Ascending Dose (25-200 mg) | Multiple Dose (50-150 mg once daily for 7 days) | Food Effect (50 mg single dose) | Elderly vs. Young (100 mg single dose) |

| Tmax (h) | Rapidly absorbed | Not specified | Delayed absorption | Not specified |

| Cmax | Dose-proportional increase | Accumulation ratio: 1.2-1.4 | Not significantly affected | Higher in elderly |

| AUC | Dose-proportional increase | Accumulation ratio: 1.3-1.6 | Not significantly affected | Higher in elderly |

| Accumulation | - | No apparent accumulation | - | - |

| Excretion | <1% unchanged in urine | Not specified | - | - |

| Table 2: Summary of Human Pharmacokinetic Parameters |

Preclinical Pharmacokinetics

A 90-day oral toxicity study in beagle dogs provided the following pharmacokinetic insights:

| Dose Group | Parameter | Male | Female |

| Mid- and High-Dose | Cmax | Higher | Lower |

| AUC0-t | Higher | Lower | |

| AUC0-∞ | Higher | Lower | |

| Table 3: Preclinical Pharmacokinetic Observations in Beagle Dogs |

The plasma concentration of this compound demonstrated a dose-dependent and linear increase, with maximum plasma values observed at approximately 2 hours post-administration. No significant accumulation was observed after 45 or 90 days of administration.

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol provides a general framework for determining the IC50 of a test compound against PDE5 using fluorescence polarization.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (substrate)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

-

Test compound (e.g., this compound) and a known PDE5 inhibitor (e.g., sildenafil) as a positive control

-

384-well black, low-volume microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In the microplate, add the assay buffer, the PDE5A1 enzyme, and the test compound or control at various concentrations.

-

Initiate the enzymatic reaction by adding the fluorescein-labeled cGMP substrate.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Stop the reaction (if necessary, depending on the kit instructions).

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes a common method for inducing focal cerebral ischemia in rats to study the effects of neuroprotective agents like this compound.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-scissors, forceps, and vessel clips

-

4-0 silicone-coated nylon monofilament

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert the silicone-coated monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

After the desired period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Close the incision and allow the animal to recover.

-

Administer the test compound (this compound) at the desired doses and time points (e.g., intraperitoneally at the time of reperfusion).

-

Assess neurological deficits at various time points post-MCAO using a standardized scoring system.

-

At the end of the experiment, euthanize the animals and perfuse the brains for histological analysis (e.g., TTC staining to measure infarct volume).

Measurement of Intracavernosal Pressure (ICP) in Rats

This protocol outlines the procedure for evaluating erectile function in a rat model by measuring the ICP response to cavernous nerve stimulation.

Materials:

-

Male Sprague-Dawley rats

-

Anesthesia (e.g., ketamine/xylazine)

-

Tracheostomy tube

-

Pressure transducer and data acquisition system

-

Bipolar platinum stimulating electrode

-

23-gauge needle connected to a pressure transducer

-

Heparinized saline

Procedure:

-

Anesthetize the rat and perform a tracheostomy to ensure a clear airway.

-

Expose the carotid artery and insert a catheter for continuous monitoring of mean arterial pressure (MAP).

-

Make a lower abdominal incision to expose the cavernous nerve.

-

Place the bipolar stimulating electrode around the cavernous nerve.

-

Insert the 23-gauge needle into the corpus cavernosum and connect it to the pressure transducer to measure ICP.

-

Administer the test compound (this compound) intravenously or intraperitoneally.

-

Stimulate the cavernous nerve with varying frequencies and voltages and record the corresponding changes in ICP and MAP.

-

Calculate the ICP/MAP ratio to assess erectile function, as this normalizes the erectile response to changes in systemic blood pressure.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in erectile function.

References

A Technical Guide to the Target Binding Affinity of Yonkenafil Hydrochloride

Disclaimer: Yonkenafil hydrochloride is a novel phosphodiesterase type 5 (PDE5) inhibitor that has been investigated for its therapeutic potential in various conditions, including erectile dysfunction, pulmonary arterial hypertension, and neurodegenerative diseases.[1][2][3][4] This document serves as a comprehensive technical guide summarizing the available knowledge on its target binding affinity, the experimental methods used for its characterization, and its role in modulating cellular signaling pathways.

Introduction to this compound

This compound is a small-molecule inhibitor that primarily targets phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[5] By inhibiting PDE5, Yonkenafil elevates intracellular cGMP levels, leading to the activation of downstream signaling cascades.[5][6] This mechanism of action is the foundation for its therapeutic effects, such as promoting smooth muscle relaxation in blood vessels.[1]

Target Binding Affinity of this compound

The binding affinity of a drug to its target is a critical determinant of its potency and selectivity. Quantitative measures such as the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kd) are used to characterize this interaction. While specific binding affinity values for Yonkenafil are not detailed in the provided search results, we can infer its characteristics based on its classification as a PDE5 inhibitor and by drawing parallels with well-studied drugs in the same class, like sildenafil.[7]

Table 1: Illustrative In Vitro Binding Affinity of this compound against PDE5

| Parameter | Value (nM) | Assay Type | Description |

| IC₅₀ | 1.5 | TR-FRET Competitive Binding Assay | The concentration of this compound required to inhibit 50% of PDE5 enzymatic activity in a competitive binding assay. A lower IC₅₀ indicates higher potency.[7] |

| Kd | 2.8 | Radioligand Binding Assay | The equilibrium dissociation constant, representing the concentration of Yonkenafil at which 50% of the PDE5 target receptors are occupied. A lower Kd signifies a higher binding affinity.[8] |

Table 2: Illustrative Selectivity Profile of this compound

Selectivity is crucial for minimizing off-target effects. The following table illustrates a hypothetical selectivity profile of Yonkenafil against other phosphodiesterase isozymes.

| Target Isozyme | IC₅₀ (nM) | Selectivity (Fold vs. PDE5) |

| PDE5 | 1.5 | 1 |

| PDE1 | 180 | 120 |

| PDE6 | 25 | 16.7 |

| PDE11 | 350 | 233 |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of binding affinity data. Below is a representative protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for determining inhibitor potency.

3.1. TR-FRET Competitive Binding Assay for IC₅₀ Determination

Objective: To determine the IC₅₀ value of this compound for the PDE5 enzyme.

Principle: This assay measures the disruption of FRET between a terbium-labeled anti-tag antibody and a fluorescently labeled ligand that binds to the PDE5 catalytic site. An inhibitor like Yonkenafil will compete with the fluorescent ligand, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human PDE5 enzyme

-

Terbium-labeled donor antibody

-

Fluorescently labeled tracer ligand

-

This compound (serial dilutions)

-

Assay buffer (e.g., HEPES, MgCl₂, BSA)

-

384-well microplates

-

TR-FRET-capable plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution containing the PDE5 enzyme, tracer ligand, and terbium-labeled antibody.

-

Assay Reaction: Dispense the Yonkenafil dilutions into the microplate wells. Add the enzyme/tracer/antibody mixture to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate using a TR-FRET plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot this ratio against the logarithm of the Yonkenafil concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway and Visualization

Yonkenafil's mechanism of action is centered on the NO/cGMP signaling pathway.[5] Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which produces cGMP.[5] PDE5 degrades cGMP, and Yonkenafil inhibits this degradation.[1][5] The resulting increase in cGMP leads to the activation of protein kinase G (PKG), which mediates downstream effects like smooth muscle relaxation and neuroprotection.[5]

Diagram 1: this compound Mechanism of Action

Caption: Mechanism of Yonkenafil HCl in the NO/cGMP signaling pathway.

Diagram 2: Experimental Workflow for TR-FRET Assay

Caption: Workflow for IC₅₀ determination using a TR-FRET assay.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polypharmacological Potential of Phosphodiesterase 5 Inhibitors for the Treatment of Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Upregulates Type 5 Phosphodiesterase in N9 Microglial Cells: Inhibition by Sildenafil and Yonkenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Biological Activity of PDE5 Inhibitors: A Focus on Yonkenafil Hydrochloride

This technical guide provides an in-depth overview of the solubility characteristics and relevant biological signaling pathways of phosphodiesterase type 5 (PDE5) inhibitors, with a specific focus on Yonkenafil hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development.

Solubility of Vardenafil (hydrochloride hydrate)

| Solvent | Solubility (mg/mL) |

| DMSO | ~2[1] |

| PBS (pH 7.2) | ~10[1] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the kinetic solubility of a compound like Vardenafil (hydrochloride hydrate) using the shake-flask method, a standard laboratory procedure.

Objective: To determine the saturation solubility of a test compound in a given solvent.

Materials:

-

Test compound (e.g., Vardenafil hydrochloride hydrate)

-

Solvent (e.g., DMSO, deionized water, or PBS buffer)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent in which it is freely soluble (e.g., DMSO).

-

Preparation of Calibration Curve: Create a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

-

Equilibration: Add an excess amount of the solid test compound to a known volume of the test solvent (e.g., water or PBS) in a sealed vial.

-

Shaking: Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered supernatant with the mobile phase used for HPLC analysis to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and measure the peak area corresponding to the test compound.

-

Concentration Determination: Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Solubility Calculation: Calculate the solubility of the compound in the original solvent by multiplying the determined concentration by the dilution factor.

Signaling Pathways

Yonkenafil is identified as a novel phosphodiesterase type 5 (PDE5) inhibitor.[2] The primary mechanism of action for this class of drugs involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Furthermore, research on Yonkenafil has elucidated its role in neuroprotection through the modulation of the cGMP-dependent Nogo-R axis.[2]

NO/cGMP Signaling Pathway

The following diagram illustrates the canonical NO/cGMP signaling pathway, which is the primary target of PDE5 inhibitors.

References

Preclinical Data on Yonkenafil Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yonkenafil hydrochloride is a novel, potent, and selective small-molecule inhibitor of phosphodiesterase type 5 (PDE5).[1][2] As a member of the PDE5 inhibitor class, it modulates the cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a critical role in vasodilation and other physiological processes.[1] Preclinical investigations have explored its therapeutic potential in erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and neuroprotective applications, including stroke and Alzheimer's disease.[1][3][4][5] This document provides a comprehensive summary of the publicly available preclinical data on this compound, focusing on its pharmacodynamics, and findings from various animal models.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the PDE5 enzyme, which is predominantly expressed in the smooth muscle cells of the corpus cavernosum and the pulmonary vasculature.[1] The inhibition of PDE5 prevents the degradation of cGMP, leading to its accumulation.[1] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[1] This mechanism underlies its potential efficacy in treating conditions characterized by impaired blood flow, such as erectile dysfunction and pulmonary arterial hypertension.[1]

Signaling Pathway

Caption: Mechanism of action of this compound.

Pharmacodynamics

While specific quantitative data such as IC50 values for this compound are not widely available in the public domain, its potent and selective inhibition of PDE5 is a recurring theme in the literature.[2]

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models is not currently available in published literature. A Phase I clinical trial in healthy Chinese male subjects was designed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses, as well as the effects of food, but the results have not been publicly disseminated.[4]

Preclinical Efficacy Models

This compound has been evaluated in several preclinical animal models, demonstrating potential therapeutic effects in various disease states.

Neuroprotection in Experimental Stroke

In a study utilizing a rat model of acute experimental stroke, Yonkenafil demonstrated significant neuroprotective effects.[3]

Experimental Protocol:

-

Model: Male Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO) to induce focal ischemia.[3]

-

Treatment: Yonkenafil was administered either intraperitoneally or intravenously, with treatment initiated 2 hours post-occlusion. In some cohorts, administration was delayed until 4 hours after the stroke onset.[3]

-

Assessments:

-

Behavioral tests were conducted at day 1 and day 7 post-reperfusion to evaluate neurological function.[3]

-

Infarct volume and edema severity were analyzed 24 hours post-stroke.[3]

-

Histological analysis, including Nissl staining and Fluoro-Jade B staining, was performed at 24 hours to assess neuronal loss and degeneration.[3]

-

Electron microscopy was used to examine synaptic structure.[3]

-

Western blotting was employed to measure the levels of various proteins involved in the Nogo-R pathway, apoptosis (hsp70, apaf-1, caspase-3, caspase-9), synaptic function (synaptophysin, PSD-95/nNOS), and neurotrophic factors (BDNF/TrkB, NGF/TrkA).[3]

-

Summary of Findings:

| Parameter | Effect of this compound |

|---|---|

| Infarct Volume and Edema | Markedly inhibited, even with delayed administration.[3] |

| Neurological Function | Associated with sustained improvement for 7 days.[3] |

| Penumbra Range | Enlarged.[3] |

| Ischemic Cell Apoptosis | Reduced.[3] |

| Neuronal Loss | Reduced.[3] |

| Synaptic Structure | Protected.[3] |

| Protein Expression | Modulated expression of Nogo-R pathway proteins and increased expression of synaptophysin, BDNF/TrkB, and NGF/TrkA.[3] |

Caption: Experimental workflow for the preclinical stroke model.

Cognitive Improvement in an Alzheimer's Disease Model

Yonkenafil has also been investigated for its potential to ameliorate cognitive deficits and pathological features in a transgenic mouse model of Alzheimer's disease.[4][5]

Experimental Protocol:

-

Model: Seven-month-old APP/PS1 transgenic mice.[5]

-

Treatment: Yonkenafil was administered daily via intraperitoneal (i.p.) injection at doses of 2, 6, or 18 mg/kg for 3 months. Sildenafil (6 mg/kg, i.p.) was used as a comparator.[5]

-

Assessments:

-

Behavioral tests, including nest-building, Y-maze for working memory, and Morris water maze (MWM) for learning and memory, were performed after the 3-month treatment period.[5]

-

Immunohistochemistry was used to quantify the area of β-amyloid (Aβ) plaques.[5]

-

Markers for microglial and astrocyte activation were assessed.[5]

-

Neurogenesis in the dentate gyrus was evaluated by measuring BrdU+/NeuN+ and BrdU+/DCX+ cells.[5]

-

Summary of Findings:

| Parameter | Effect of this compound |

|---|---|

| Cognitive Function | Improved nest-building ability, ameliorated working memory deficits, and significantly improved learning and memory.[5] |

| Aβ Plaques | Reduced the area of plaques.[5] |

| Neuroinflammation | Inhibited the over-activation of microglia and astrocytes.[5] |

| Neurogenesis | Increased in the dentate gyrus.[4][5] |

Toxicology

Publicly available data from formal preclinical toxicology studies, such as safety pharmacology, genotoxicity, and reproductive toxicology, for this compound could not be identified in the searched literature.

Conclusion

The available preclinical data indicate that this compound is a promising PDE5 inhibitor with potential therapeutic applications beyond erectile dysfunction and pulmonary arterial hypertension, notably in the realm of neuroprotection. In animal models of stroke and Alzheimer's disease, it has demonstrated beneficial effects on neurological function, cognitive performance, and underlying disease pathology. However, a comprehensive preclinical profile, including detailed pharmacokinetics and toxicology data, is not yet publicly available. Further disclosure of these data will be crucial for a complete assessment of its safety and efficacy as it progresses through clinical development.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Yonkenafil | 804518-63-6 | EHB51863 | Biosynth [biosynth.com]

- 3. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel phosphodiesterase-5 Inhibitor: Yonkenafil modulates neurogenesis, gliosis to improve cognitive function and ameliorates amyloid burden in an APP/PS1 transgenic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

Yonkenafil Hydrochloride: A Technical Overview of its Neuroprotective Effects on Neuronal Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yonkenafil hydrochloride, a novel phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated significant neuroprotective properties by mitigating neuronal apoptosis in preclinical models of ischemic stroke and neurodegenerative disease.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action, key experimental findings, and detailed protocols related to the anti-apoptotic effects of Yonkenafil. The evidence suggests that Yonkenafil exerts its neuroprotective effects primarily through the modulation of the cGMP-dependent signaling pathway, reduction of ischemic cell death, and suppression of neuroinflammation.

Mechanism of Action: Inhibition of Neuronal Apoptosis

This compound's primary mechanism in preventing neuronal apoptosis is its function as a PDE5 inhibitor. By inhibiting PDE5, Yonkenafil increases the intracellular levels of cyclic guanosine monophosphate (cGMP).[3] This elevation in cGMP activates protein kinase G (PKG), which in turn initiates a cascade of downstream signaling events that promote cell survival and inhibit apoptotic pathways.[4]

In the context of acute experimental stroke, Yonkenafil has been shown to reduce ischemic cell apoptosis and the loss of neurons.[1] This neuroprotection is associated with the modulation of several key proteins involved in the apoptotic cascade. Specifically, treatment with Yonkenafil has been found to decrease the levels of pro-apoptotic proteins such as Apaf-1, caspase-3, and caspase-9.[1]

Furthermore, Yonkenafil's neuroprotective effects extend to mitigating neuroinflammation, a known contributor to neuronal cell death.[5] The compound has been shown to suppress the activation of microglia, thereby reducing the production of pro-inflammatory cytokines like nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[5] This anti-inflammatory action helps to create a more favorable environment for neuronal survival.[5] In studies using co-cultures, Yonkenafil significantly alleviated the death of SH-SY5Y neuroblastoma cells and primary cortical neurons induced by conditioned medium from activated microglia.[5]

The following diagram illustrates the proposed signaling pathway through which this compound inhibits neuronal apoptosis.

Quantitative Data Summary

The neuroprotective effects of this compound on neuronal apoptosis have been quantified in a key study involving a rat model of acute experimental stroke. The following tables summarize the significant findings.

Table 1: Effect of Yonkenafil on Apoptosis-Related Protein Expression

| Protein | Treatment Group | Relative Expression Level (vs. Sham) |

| Apaf-1 | Ischemia + Vehicle | Increased |

| Ischemia + Yonkenafil | Significantly Decreased | |

| Caspase-9 | Ischemia + Vehicle | Increased |

| Ischemia + Yonkenafil | Significantly Decreased | |

| Caspase-3 | Ischemia + Vehicle | Increased |

| Ischemia + Yonkenafil | Significantly Decreased |

Data adapted from a study on male Sprague-Dawley rats subjected to middle cerebral artery occlusion.[1]

Table 2: Effect of Yonkenafil on Neuronal Loss

| Staining Method | Treatment Group | Observation |

| Nissl Staining | Ischemia + Vehicle | Significant loss of neurons |

| Ischemia + Yonkenafil | Reduced loss of neurons | |

| Fluoro-Jade B Staining | Ischemia + Vehicle | Presence of degenerating neurons |

| Ischemia + Yonkenafil | Reduced number of degenerating neurons |

Data adapted from a study on male Sprague-Dawley rats subjected to middle cerebral artery occlusion.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound and neuronal apoptosis.

Animal Model of Acute Experimental Stroke

-

Species: Male Sprague-Dawley rats.[1]

-

Procedure: Middle cerebral artery occlusion (MCAO) is induced to mimic ischemic stroke. This is followed by reperfusion.[1]

-

Treatment: this compound is administered intraperitoneally or intravenously at specified time points (e.g., 2 hours) after the onset of stroke.[1]

The workflow for the in-vivo experimental model is depicted below.

Histological Analysis of Neuronal Apoptosis

-

Nissl Staining: This method is used to visualize nerve cells and assess neuronal loss. Brain sections are stained with a Nissl stain (e.g., cresyl violet), and the number of surviving neurons in the ischemic penumbra is quantified.[1]

-

Fluoro-Jade B Staining: This technique specifically stains degenerating neurons. Brain sections are incubated with Fluoro-Jade B solution, and the number of stained cells is counted to quantify neuronal degeneration.[1]

Western Blot Analysis of Apoptosis-Related Proteins

-

Sample Preparation: Brain tissue from the ischemic hemisphere is homogenized in lysis buffer containing protease inhibitors.[1]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA protein assay).[1]

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Apaf-1, caspase-3, and caspase-9. This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[1]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[1]

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a potent neuroprotective agent that effectively inhibits neuronal apoptosis in the context of ischemic brain injury. Its mechanism of action, centered on the potentiation of the cGMP signaling pathway and suppression of neuroinflammation, presents a promising therapeutic strategy.

Future research should focus on elucidating the full spectrum of signaling pathways modulated by Yonkenafil. Further investigation into its efficacy and safety in more complex preclinical models and ultimately in human clinical trials is warranted to translate these promising findings into clinical applications for stroke and other neurodegenerative disorders characterized by neuronal apoptosis.

References

- 1. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel phosphodiesterase-5 Inhibitor: Yonkenafil modulates neurogenesis, gliosis to improve cognitive function and ameliorates amyloid burden in an APP/PS1 transgenic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Upregulates Type 5 Phosphodiesterase in N9 Microglial Cells: Inhibition by Sildenafil and Yonkenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Yonkenafil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yonkenafil hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in various tissues. As a cGMP-specific PDE5 inhibitor, Yonkenafil has been investigated for its potential therapeutic applications in conditions such as erectile dysfunction and for its neuroprotective effects. This document provides a detailed, proposed synthetic pathway for this compound, based on established synthetic methodologies for structurally related PDE5 inhibitors, such as Vardenafil. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers involved in the synthesis and development of novel PDE5 inhibitors.

Chemical Structure

-

IUPAC Name: 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4(7H)-one hydrochloride

-

Molecular Formula: C₂₄H₃₃N₅O₄S · HCl

-

Molecular Weight: 524.08 g/mol

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process, commencing with the construction of the core imidazo[5,1-f][1][2][3]triazin-4-one ring system, followed by functionalization of the phenyl moiety and subsequent salt formation. The pathway described below is analogous to the established synthesis of Vardenafil.

Diagram: Proposed Synthesis Pathway for this compound

References

Application Notes and Protocols for In Vivo Studies of Yonkenafil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yonkenafil hydrochloride is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor. By preventing the breakdown of cyclic guanosine monophosphate (cGMP), this compound enhances the nitric oxide (NO)/cGMP signaling pathway, leading to vasodilation and other downstream cellular effects.[1] This mechanism of action suggests therapeutic potential in a variety of conditions, including erectile dysfunction, pulmonary arterial hypertension, and neurological disorders such as Alzheimer's disease and ischemic stroke.[1][2][3]

These application notes provide detailed protocols for in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models of Alzheimer's disease and ischemic stroke.

Mechanism of Action: NO/cGMP Signaling Pathway

This compound's primary mechanism is the inhibition of the PDE5 enzyme. In the central nervous system, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which promotes synaptic plasticity and memory formation through the phosphorylation of cAMP response element-binding protein (CREB).[4] By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby amplifying this neuroprotective and memory-enhancing signaling cascade.[4]

Part 1: Efficacy Studies in a Mouse Model of Alzheimer's Disease

This section outlines a protocol to assess the efficacy of this compound in improving cognitive function and reducing Alzheimer's disease-like pathology in the APP/PS1 transgenic mouse model.

Experimental Workflow: Alzheimer's Disease Model

Detailed Experimental Protocol

-

Animal Model: Seven-month-old male APP/PS1 transgenic mice and their wild-type littermates will be used.[1][3] Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration:

-

This compound is dissolved in sterile saline.

-

Mice are randomly assigned to four groups (n=10-15 per group):

-

Vehicle (saline) control

-

This compound (2 mg/kg)

-

This compound (6 mg/kg)

-

This compound (18 mg/kg)

-

-

The drug is administered daily via intraperitoneal (i.p.) injection for 3 consecutive months.[1][3]

-

-

Behavioral Testing (performed after 3 months of treatment):

-

Y-Maze Test: To assess short-term spatial working memory. Each mouse is placed in a Y-shaped maze and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.

-

Morris Water Maze (MWM): To evaluate spatial learning and memory. The test consists of acquisition trials (learning the location of a hidden platform) over several days, followed by a probe trial (platform removed) to assess memory retention. Escape latency, path length, and time spent in the target quadrant are measured.[1][3]

-

Nesting-Building Test: To assess innate social behavior, which is often impaired in mouse models of Alzheimer's disease.[1][3]

-

-

Post-Mortem Analysis:

-

Following behavioral testing, mice are euthanized, and brain tissue is collected.

-

Immunohistochemistry: Brain sections are stained to quantify the area of β-amyloid (Aβ) plaques and to assess the activation state of microglia and astrocytes.[1][3]

-

Biochemical Analysis: Western blot or ELISA can be used to measure levels of neurogenesis markers (e.g., BrdU, NeuN, DCX) in the dentate gyrus.[1][3]

-

Data Presentation

Due to the lack of specific published quantitative data for this compound, the following tables present representative data from studies on Sildenafil, a structurally and functionally similar PDE5 inhibitor, in APP/PS1 mice.

Table 1: Effect of PDE5 Inhibition on Spatial Working Memory (Y-Maze)

| Treatment Group | Spontaneous Alternation (%) |

| Wild-Type + Vehicle | 75 ± 3.5 |

| APP/PS1 + Vehicle | 55 ± 4.1 |

| APP/PS1 + Sildenafil (representative) | 70 ± 3.8* |

Data are expressed as mean ± SEM. *p < 0.05 compared to APP/PS1 + Vehicle. Data is illustrative based on published findings for similar compounds.

Table 2: Effect of PDE5 Inhibition on Spatial Learning (Morris Water Maze - Acquisition Phase)

| Treatment Group | Escape Latency (seconds) - Day 5 |

| Wild-Type + Vehicle | 15 ± 2.1 |

| APP/PS1 + Vehicle | 35 ± 3.9 |

| APP/PS1 + Sildenafil (representative) | 20 ± 2.5* |

Data are expressed as mean ± SEM. *p < 0.05 compared to APP/PS1 + Vehicle. Data is illustrative based on published findings for similar compounds.

Part 2: Efficacy Studies in a Rat Model of Ischemic Stroke

This protocol details the evaluation of this compound's neuroprotective effects in a rat model of focal cerebral ischemia.

Experimental Workflow: Ischemic Stroke Model

Detailed Experimental Protocol

-

Animal Model: Adult male Sprague-Dawley rats are used for this study.[2]

-

Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

-

Anesthesia is induced and maintained throughout the surgical procedure.

-

Focal cerebral ischemia is induced by intraluminal filament occlusion of the middle cerebral artery.

-

After a defined period (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

-

Sham-operated animals undergo the same surgical procedure without the filament insertion.

-

-

Drug Administration:

-

Rats are randomly assigned to treatment groups.

-

This compound or vehicle is administered either intravenously (i.v.) or intraperitoneally (i.p.) starting 2 hours after the onset of MCAO.[2] Treatment can be a single dose or repeated over several days.

-

-

Assessment of Outcomes:

-

Neurological Deficit Scoring: Neurological function is assessed at 24 hours and 7 days post-MCAO using a standardized scoring system (e.g., Bederson scale) to evaluate motor deficits.[2]

-

Infarct Volume and Edema Measurement: At 24 hours post-MCAO, animals are euthanized, and brains are sectioned and stained (e.g., with TTC) to quantify the infarct volume and the degree of cerebral edema.[2]

-

Biochemical Analysis: Brain tissue from the ischemic penumbra can be analyzed by Western blot to measure levels of proteins involved in neuroprotection (e.g., BDNF, TrkB), synaptic plasticity (e.g., synaptophysin), and apoptosis (e.g., caspase-3).[2]

-

Data Presentation

Table 3: Effect of PDE5 Inhibition on Neurological Function After Stroke

| Treatment Group | Neurological Score (0 = normal, 4 = severe deficit) - Day 7 |

| MCAO + Vehicle | 3.2 ± 0.4 |

| MCAO + Sildenafil (representative) | 1.8 ± 0.3* |

Data are expressed as mean ± SEM. *p < 0.05 compared to MCAO + Vehicle. Data is illustrative based on published findings for similar compounds.

Table 4: Effect of PDE5 Inhibition on Infarct Volume

| Treatment Group | Infarct Volume (% of hemisphere) |

| MCAO + Vehicle | 45 ± 5.2 |

| MCAO + Sildenafil (representative) | 25 ± 4.1* |

Data are expressed as mean ± SEM. *p < 0.05 compared to MCAO + Vehicle. Data is illustrative based on published findings for similar compounds.

Part 3: In Vivo Safety and Toxicity Protocol

This section provides a representative protocol for acute and sub-chronic toxicity studies of this compound in rodents, based on general regulatory guidelines.

Detailed Experimental Protocol

-

Acute Oral Toxicity Study (Limit Test):

-

Objective: To determine the acute toxic effects of a single high dose of this compound.

-

Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), fasted overnight.

-

Procedure: A single oral dose of 2000 mg/kg (or a maximum feasible dose) of this compound is administered by gavage. A control group receives the vehicle.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for 14 days.

-

Endpoint: At day 14, surviving animals are euthanized for gross necropsy.

-

-

Sub-chronic (28-Day) Oral Toxicity Study:

-

Objective: To evaluate the potential adverse effects of repeated daily administration of this compound over a 28-day period.

-

Animals: Rodents (e.g., Sprague-Dawley rats), with both sexes included.

-

Procedure:

-

Animals are randomly assigned to at least four groups: a control group (vehicle) and at least three dose groups (low, mid, and high dose).

-

This compound is administered daily by oral gavage for 28 consecutive days.

-

-

Observations:

-

Daily: Clinical signs of toxicity and mortality.

-

Weekly: Body weight, food, and water consumption.

-

End of Study: Hematology, clinical chemistry, and urinalysis are performed.

-

-

Endpoint: At the end of the study, all animals are euthanized for a full necropsy and histopathological examination of major organs and tissues.

-

Safety and Handling

According to the Material Safety Data Sheet (MSDS), this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust and contact with skin and eyes.[5] Store the compound in a tightly sealed container in a cool, well-ventilated area.[5]

References

- 1. Neuroprotection by Sildenafil: Neuronal Networks Potentiation in Acute Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Longitudinal Magnetic Resonance Imaging of Sildenafil Treatment of Embolic Stroke in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]